molecular formula C9H8Br3F B12564935 Benzene, (1,3,3-tribromo-3-fluoropropyl)- CAS No. 197451-56-2

Benzene, (1,3,3-tribromo-3-fluoropropyl)-

Katalognummer: B12564935
CAS-Nummer: 197451-56-2
Molekulargewicht: 374.87 g/mol
InChI-Schlüssel: QNRKTHCUHXYUGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, (1,3,3-tribromo-3-fluoropropyl)-: is an organic compound characterized by the presence of a benzene ring substituted with three bromine atoms and one fluorine atom on a propyl chain. The compound’s molecular formula is C9H8Br3F . This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,3,3-tribromo-3-fluoropropyl)- typically involves the bromination and fluorination of a propyl-substituted benzene derivative. The reaction conditions often require the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The specific methods can vary depending on the desired application and production scale .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms .

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, (1,3,3-tribromo-3-fluoropropyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of various chemical transformations .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies. Its interactions with biological molecules can provide insights into its potential therapeutic applications .

Industry: In the industrial sector, Benzene, (1,3,3-tribromo-3-fluoropropyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism by which Benzene, (1,3,3-tribromo-3-fluoropropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the nature of the substituents and the overall structure of the compound. These interactions can lead to changes in biological activity or chemical reactivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzene, (1,3,3-tribromo-3-fluoropropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

197451-56-2

Molekularformel

C9H8Br3F

Molekulargewicht

374.87 g/mol

IUPAC-Name

(1,3,3-tribromo-3-fluoropropyl)benzene

InChI

InChI=1S/C9H8Br3F/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI-Schlüssel

QNRKTHCUHXYUGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(F)(Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.